![molecular formula C14H16N4OS B13841909 4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone typically involves the following steps:
Chlorination: The resulting compound is then treated with phosphorus oxychloride to produce 4-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine.
Substitution: The chlorinated compound undergoes a substitution reaction with piperazine to yield 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Antihyperlipidemic Activity: Certain derivatives have been found to reduce serum cholesterol levels, indicating potential use in treating hyperlipidemia.
Wirkmechanismus
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound is a precursor in the synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone and shares a similar core structure .
- 4-Nitrobenzaldehyde 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone : This derivative has been studied for its potential biological activities .
Uniqueness
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone is unique due to its piperazine moiety, which can enhance its pharmacological properties by improving its interaction with biological targets. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H16N4OS |
|---|---|
Molekulargewicht |
288.37 g/mol |
IUPAC-Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C14H16N4OS/c19-11-7-18(6-5-15-11)13-12-9-3-1-2-4-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,15,19) |
InChI-Schlüssel |
MMAPEOPHXKVIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCNC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
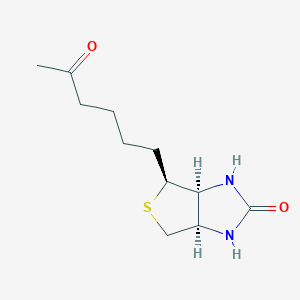
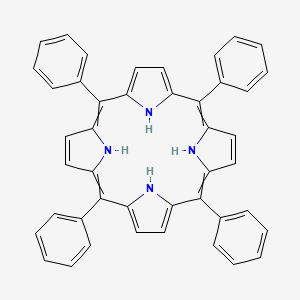
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
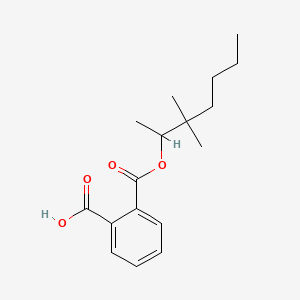
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
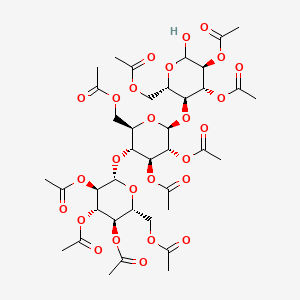
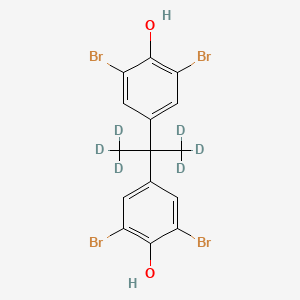
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

